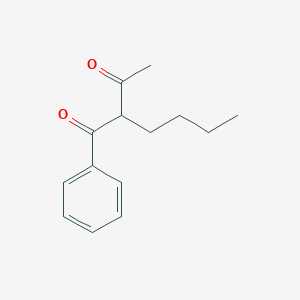
2-butyl-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1-phenylbutane-1,3-dione: is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-butyl-1-phenylbutane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of acetophenone with butyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then attacks the ester to form the diketone.
Industrial Production Methods: In industrial settings, the synthesis of 1,3-butanedione, 2-butyl-1-phenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as sodium ethoxide or potassium tert-butoxide can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-butyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-butyl-1-phenylbutane-1,3-dione is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms. Its reactivity with nucleophiles makes it useful in labeling studies.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 1,3-butanedione, 2-butyl-1-phenyl- is used in the production of polymers and resins. Its diketone structure allows it to act as a cross-linking agent, enhancing the mechanical properties of materials.
Wirkmechanismus
The mechanism of action of 1,3-butanedione, 2-butyl-1-phenyl- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is due to the electrophilic nature of the carbonyl groups in the diketone structure.
Vergleich Mit ähnlichen Verbindungen
1,3-Butanedione, 1-phenyl-: This compound has a similar structure but lacks the butyl group. It exhibits similar reactivity but may have different physical properties.
1-Phenyl-2,3-butanedione: Another similar compound with a different arrangement of the carbonyl groups. It also undergoes similar chemical reactions but may have different applications.
Uniqueness: 2-butyl-1-phenylbutane-1,3-dione is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the butyl group provides an advantage, such as in the synthesis of certain pharmaceuticals or polymers.
Eigenschaften
CAS-Nummer |
10225-39-5 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-butyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-13(11(2)15)14(16)12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
UHORPYVBTFVDPA-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
10225-39-5 |
Synonyme |
2-Butyl-1-phenyl-1,3-butanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















